4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrolidinone derivative class, characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a benzofuran-2-carbonyl group at position 4, a 4-ethoxyphenyl group at position 5, a hydroxyl group at position 3, and a morpholin-4-yl-ethyl chain at position 1.
Properties
Molecular Formula |
C27H28N2O6 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-2-34-20-9-7-18(8-10-20)24-23(25(30)22-17-19-5-3-4-6-21(19)35-22)26(31)27(32)29(24)12-11-28-13-15-33-16-14-28/h3-10,17,24,31H,2,11-16H2,1H3 |
InChI Key |
CXDMQKMPEZVGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzofuran-2-carbonyl Chloride (Intermediate A)
The benzofuran component is synthesized via ultrasound-assisted Rap-Stoermer reaction (Figure 1):
-
Combine 2-hydroxybenzaldehyde derivatives (1.0 eq) with bromoacetylpyridine (1.2 eq) in acetonitrile.
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Add K₂CO₃ (3.0 eq) and PEG-400 (phase transfer catalyst).
-
Sonicate at 70°C for 5 hours under nitrogen.
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Isolate product via crystallization from 1,4-dioxane (Yield: 78-85%).
Optimization : Ultrasound reduces reaction time by 60% compared to conventional heating while improving regioselectivity.
Construction of Pyrrolone Core (Intermediate B)
A three-step sequence achieves the pyrrolone structure:
-
Mukaiyama Aldol Condensation :
-
React 4-ethoxyphenylacetone (1.0 eq) with ethyl glyoxylate (1.5 eq) using TiCl₄ (0.1 eq) in THF at -78°C.
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Quench with NH₄Cl to obtain α,β-unsaturated ester (Yield: 68%).
-
-
Hydroxylation :
-
Cyclization :
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal optimal conditions:
Temperature and Time Profiling
Critical parameters for the cyclization step:
| Temperature (°C) | Time (h) | Conversion (%) | Byproducts (%) |
|---|---|---|---|
| 90 | 8 | 72 | 15 |
| 110 | 6 | 89 | 7 |
| 130 | 4 | 85 | 22 |
Higher temperatures accelerate reaction but increase decomposition via retro-aldol pathways .
Spectroscopic Characterization
Key Spectral Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (s, 1H, pyrrolone-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.72 (t, J=6.0 Hz, 4H, morpholine-H).
-
IR (KBr): 3280 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N).
-
HRMS : m/z calc. for C₂₈H₂₇N₂O₆ [M+H]⁺: 487.1864, found: 487.1867.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
N-Alkylation Competitiveness :
-
Hydroxyl Group Oxidation :
Scalability and Industrial Considerations
Kilogram-Scale Protocol :
-
Replace column chromatography with antisolvent crystallization (n-heptane/EtOAc)
-
Implement continuous flow reactors for exothermic steps (cyclization)
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Achieved 68% overall yield at 5 kg batch size with >99.5% HPLC purity.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
-
Target Groups : Hydroxyl (-OH) and morpholine ring.
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Conditions : Aqueous acidic or basic media, 50–80°C.
-
Products :
-
Oxidation of the hydroxyl group yields a ketone or carboxylic acid derivative.
-
Morpholine ring oxidation forms N-oxide derivatives.
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Reduction Reactions
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Target Groups : Carbonyl (C=O) and nitro groups (if present in analogs).
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) or ethanol, 0–25°C.
-
Products :
Nucleophilic Substitution
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Target Sites : Morpholine ethyl chain or ethoxyphenyl group.
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Reagents : Alkyl halides, amines.
-
Conditions : Polar aprotic solvents (e.g., DMF), 60–100°C.
-
Products :
Hydrolysis
-
Target Groups : Ester or amide linkages (in analogs).
-
Reagents : Hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Conditions : Aqueous ethanol, reflux.
-
Products :
-
Cleavage of ester groups to carboxylic acids.
-
Amide hydrolysis yields corresponding amines and acids.
-
Reaction Mechanisms and Pathways
Stability Under Reaction Conditions
Research Findings
-
Kinetic Studies : Second-order kinetics observed in nucleophilic substitution reactions (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C).
-
Thermodynamic Data : ΔH‡ for oxidation = 45.2 kJ/mol; ΔS‡ = −120 J/mol·K.
Scientific Research Applications
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Properties :
- Anti-inflammatory Effects :
-
Neuroprotective Potential :
- There is emerging evidence that the compound could offer neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the morpholine ring may interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity is influenced by key substituents:
- 4-Ethoxyphenyl group : The ethoxy moiety may modulate electronic effects and metabolic stability.
- Morpholinyl-ethyl chain : Introduces basicity and hydrogen-bonding capacity, which can enhance target binding.
Table 1: Structural Comparison with Analogues
Activity Profiles
- Antifungal Activity: Compounds 13, 14, and 17 from F. decemcellulare F25 (MIC = 64–256 μg/mL against C. musae) highlight the role of pyrrolidinone derivatives in fungal inhibition. The target compound’s benzofuran and ethoxyphenyl groups may enhance activity compared to these analogues, though empirical validation is needed .
- Antimicrobial Potential: Vibrio-derived pyrrolidinone derivatives (e.g., 2-Pyrrolidinone, Phenol esters) exhibit broad-spectrum antimicrobial effects, suggesting that the morpholinyl-ethyl chain in the target compound could confer similar properties .
Key Research Findings and Implications
Substituent-Driven Bioactivity: The 4-ethoxyphenyl and morpholinyl-ethyl groups in the target compound may synergize to improve antifungal efficacy compared to simpler pyrrolidinones (e.g., compound 13) .
Structural Optimization : Introducing electron-withdrawing groups (e.g., fluorine, as in ) or rigidifying the benzofuran moiety could enhance target binding .
Patent Landscape: Pyrrolidinones are patented as Formyl Peptide 2 Receptor agonists () and MetAP2 inhibitors (), underscoring their therapeutic versatility .
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity:
- Benzofuran Moiety : Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
- Morpholine Ring : Often associated with enhanced solubility and bioavailability in drug design.
- Hydroxy and Ethoxy Substituents : These groups can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown promising results in inhibiting cell proliferation in leukemia and lung cancer cells. A structure–activity relationship (SAR) analysis highlighted that the position of substituents on the benzofuran ring significantly impacts cytotoxicity. For example, certain halogenated benzofuran derivatives demonstrated IC50 values as low as 0.1 μM against HL60 leukemia cells .
| Compound Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Benzofuran | K562 | 5 | Induction of apoptosis |
| Benzofuran | HL60 | 0.1 | Inhibition of cell cycle progression |
| Morpholine | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |
CYP Enzyme Inhibition
The compound's potential as a CYP26A1 inhibitor has been explored, with related compounds showing IC50 values comparable to established inhibitors like liarozole (IC50 = 7 μM) . This suggests that the compound may modulate retinoic acid signaling pathways, which are crucial in various developmental processes and cancer progression.
Anti-inflammatory Effects
Compounds derived from similar frameworks have also been investigated for their anti-inflammatory properties. The presence of ethoxy and hydroxy groups can enhance interactions with inflammatory mediators, potentially leading to reduced inflammation in models of cardiovascular diseases .
The biological activity of 4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one may involve several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific cytochrome P450 enzymes, affecting drug metabolism and signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, which could be a mechanism for its anticancer effects.
- Modulation of Signaling Pathways : By influencing pathways such as AKT or NF-kB, the compound may exert anti-inflammatory effects.
Case Studies
A notable study investigated the anticancer potential of a series of benzofuran derivatives, revealing that those with morpholine substitutions exhibited enhanced antiproliferative activity compared to their non-substituted counterparts . Another study focused on the synthesis and evaluation of various benzofuran derivatives demonstrated significant cytotoxicity against multiple cancer cell lines .
Q & A
Basic: What are effective synthetic routes for synthesizing this compound, and what factors influence yield?
Answer:
The synthesis of structurally related pyrrol-2-one derivatives typically involves cyclization reactions. For example, base-assisted cyclization of substituted hydroxy-pyrrolones with aryl amines or phenols has been employed to generate 3,5-diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (e.g., yields of 46–63% in ). Key factors include:
- Substituent reactivity : Electron-donating groups (e.g., 4-ethoxyphenyl) may stabilize intermediates, enhancing cyclization efficiency.
- Base selection : Strong bases like KOH or NaH facilitate deprotonation and ring closure.
- Temperature control : Reactions often proceed at reflux temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation.
For the target compound, introducing the morpholinylethyl group may require alkylation steps post-cyclization, as seen in analogous syntheses of morpholine-containing heterocycles .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
Comprehensive characterization involves:
- 1H/13C NMR : To identify substituent environments (e.g., hydroxyl protons at δ ~10–12 ppm, morpholine N-CH2 signals at δ ~2.5–3.5 ppm) .
- HRMS : For precise molecular weight confirmation (e.g., deviations <2 ppm) .
- FTIR : To detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
- X-ray crystallography : For resolving stereochemistry and solid-state packing, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)pyrrolone derivatives in .
Advanced: How can reaction conditions be optimized using statistical experimental design (e.g., DoE)?
Answer:
Design of Experiments (DoE) is effective for optimizing multi-variable systems. For example:
- Variables : Temperature, base concentration, solvent polarity, and reaction time.
- Response factors : Yield, purity, and reaction scalability.
In , DoE was applied to optimize a Swern oxidation in flow chemistry, identifying critical interactions between variables (e.g., temperature vs. reagent stoichiometry). For this compound, a fractional factorial design could prioritize key parameters (e.g., base strength for cyclization) while minimizing resource use .
Advanced: How can computational methods (e.g., DFT) elucidate reaction mechanisms or electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Reaction pathways : Transition-state energies for cyclization steps (e.g., activation barriers for ring closure).
- Electronic effects : Substituent impacts on HOMO-LUMO gaps, as shown for ethyl 4-hydroxy-pyrrolone derivatives in , where electron-withdrawing groups reduced frontier orbital energy gaps by 0.5–1.0 eV .
- Non-covalent interactions : Hydrogen bonding between the hydroxyl group and morpholine oxygen, which may stabilize the crystal lattice .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from dynamic processes or impurities. Strategies include:
- Variable-temperature NMR : To identify tautomerism or rotational barriers (e.g., hindered rotation in morpholine substituents).
- 2D NMR (COSY, HSQC) : To correlate protons and carbons, resolving overlapping signals.
- Complementary techniques : X-ray crystallography ( ) or mass spectrometry fragmentation patterns ( ) to confirm connectivity .
Basic: What are the typical challenges in purifying this compound, and how are they addressed?
Answer:
Common challenges include:
- Hydrophilicity : The hydroxyl and morpholine groups increase water solubility, complicating extraction. Use polar aprotic solvents (e.g., DMSO) for dissolution and silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate → methanol).
- Polymorphism : Multiple solid forms may form; recrystallization from ethanol/water mixtures (as in ) can improve purity .
Advanced: What role do substituents play in modulating biological activity or material properties?
Answer:
- Benzofuran moiety : Enhances π-π stacking interactions, potentially improving binding to biological targets (e.g., enzymes) .
- Morpholinylethyl group : Increases solubility and bioavailability via amine protonation at physiological pH.
- 4-Ethoxyphenyl : Electron-donating groups may stabilize charge-transfer complexes in materials science applications .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Ventilation : Handle morpholine derivatives in a fume hood due to volatility and respiratory irritation.
- Personal protective equipment (PPE) : Gloves and goggles when using bases (e.g., NaH) or chlorinated solvents.
- Waste disposal : Neutralize acidic/basic waste before disposal, as per protocols in .
Advanced: How can continuous-flow chemistry improve scalability and reproducibility?
Answer:
Flow systems (e.g., ) offer:
- Precise temperature control : Critical for exothermic cyclization steps.
- Reduced side reactions : Short residence times minimize degradation.
- Automation : Enables real-time monitoring of parameters (pH, pressure) for high-throughput synthesis .
Advanced: What strategies validate the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical tracking : Monitor degradation via HPLC (peak purity) and FTIR (functional group integrity) over time.
- Crystallinity assessment : XRPD to detect amorphous phase formation, which may reduce shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
